molecular formula C24H29ClN2O2RuS B6309942 Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] CAS No. 865488-44-4

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]

Cat. No.: B6309942
CAS No.: 865488-44-4
M. Wt: 546.1 g/mol
InChI Key: IACBEXZXCYLFOG-UHFFFAOYSA-M
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Description

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] is a coordination complex that features a ruthenium(II) center. This compound is notable for its application in asymmetric catalysis, particularly in transfer hydrogenation reactions. The presence of the mesitylene ligand and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)] imparts unique stereochemical properties to the complex, making it a valuable tool in enantioselective synthesis.

Preparation Methods

The synthesis of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) typically involves the reaction of a ruthenium precursor with mesitylene and the chiral diamine ligand. One common synthetic route is as follows:

    Starting Materials: Ruthenium trichloride, mesitylene, and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)].

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the complex.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired complex in high purity.

Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: The complex is also involved in reduction reactions, particularly in transfer hydrogenation where it acts as a catalyst to transfer hydrogen from a donor molecule to an acceptor molecule.

    Substitution: Ligand substitution reactions can occur, where the chloro or mesitylene ligands are replaced by other ligands under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen donors like isopropanol for transfer hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) has a wide range of scientific research applications:

    Chemistry: It is extensively used in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its ability to induce enantioselectivity makes it valuable in the production of pharmaceuticals and fine chemicals.

    Biology: The compound’s catalytic properties are explored in biochemical reactions, where it can facilitate the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in industrial processes that require enantioselective synthesis, contributing to the production of high-value chemicals with specific stereochemistry.

Mechanism of Action

The mechanism by which Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the mesitylene and diamine ligands facilitates the selective transfer of hydrogen or other groups to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) can be compared with other similar ruthenium-based catalysts, such as:

    Chloro(benzene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Similar structure but with benzene instead of mesitylene.

    Chloro(cyclopentadienyl)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Features a cyclopentadienyl ligand.

    Chloro(p-cymene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Contains p-cymene as the ligand.

The uniqueness of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) lies in its specific ligand combination, which imparts distinct stereochemical properties and catalytic activity, making it particularly effective in certain enantioselective reactions.

Properties

CAS No.

865488-44-4

Molecular Formula

C24H29ClN2O2RuS

Molecular Weight

546.1 g/mol

IUPAC Name

(2-amino-1,2-diphenylethyl)-methylsulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

InChI

InChI=1S/C15H17N2O2S.C9H12.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-7-4-8(2)6-9(3)5-7;;/h2-11,14-15H,16H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1

InChI Key

IACBEXZXCYLFOG-UHFFFAOYSA-M

SMILES

CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+]

Isomeric SMILES

CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+]

Canonical SMILES

CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+]

Origin of Product

United States

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